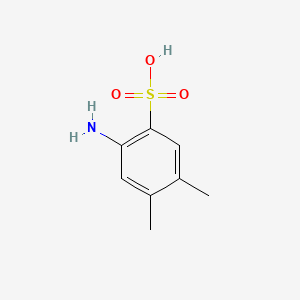

2-Amino-4,5-dimethylbenzenesulfonic acid

Description

Overview of Aromatic Sulfonic Acids: Structural Classes and Significance in Synthetic Chemistry

Aromatic sulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid group (–SO₃H) attached to an aromatic ring. numberanalytics.comnumberanalytics.com Their general structure is represented by the formula Ar-SO₃H, where "Ar" denotes an aromatic group. numberanalytics.com This functional group, being strongly electron-withdrawing, significantly influences the chemical properties of the aromatic ring. numberanalytics.com Sulfonic acids are notable for their high acidity; they are considered strong acids, approximately a million times more so than their corresponding carboxylic acids. wikipedia.org For instance, p-Toluenesulfonic acid has a pKa of -2.8, while benzoic acid's pKa is 4.20. wikipedia.org

The introduction of a sulfonic acid group, a process known as sulfonation, is a cornerstone of industrial organic chemistry. chemicalbook.com This reaction, typically an electrophilic aromatic substitution, often utilizes concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), or chlorosulfonic acid as the sulfonating agent. numberanalytics.comchemicalbook.combritannica.com

The significance of aromatic sulfonic acids in synthetic chemistry is vast and varied. They serve as crucial intermediates in the production of a wide array of commercially important chemicals. numberanalytics.combritannica.com Their ability to enhance the water solubility of compounds is a key property leveraged in many applications. britannica.com Major areas where these acids are pivotal include:

Detergents and Surfactants: Alkylbenzenesulfonic acids are fundamental to the manufacture of synthetic detergents. wikipedia.orgbritannica.com

Dyes and Pigments: The sulfonic acid group imparts water solubility to many dyes, making them suitable for aqueous dyeing processes. numberanalytics.combritannica.com They are precursors for a variety of colorants, including alizarin (B75676) and other dyes derived from anthraquinonesulfonic acid. britannica.com

Pharmaceuticals: They are used as intermediates in drug synthesis. A classic example is the derivation of sulfonamide antibiotics from sulfanilamide, which is synthesized from an aromatic sulfonic acid. numberanalytics.com

Catalysts: Their strong acidity makes them effective catalysts in organic reactions like esterification and polymerization. wikipedia.orgbritannica.com Triflic acid (trifluoromethanesulfonic acid), a potent organic acid, is a notable example. britannica.com

Starting Materials for Synthesis: The sulfonyl group can be replaced by other functional groups, making aromatic sulfonic acids versatile starting materials. For instance, they are used in the industrial preparation of phenols. britannica.comwikipedia.org

Contextualizing 2-Amino-4,5-dimethylbenzenesulfonic acid within the Benzenesulfonic Acid Landscape

This compound belongs to the family of substituted benzenesulfonic acids. Its structure features a benzene (B151609) ring functionalized with a sulfonic acid group, an amino group (-NH₂), and two methyl groups (-CH₃) at specific positions. This particular arrangement of substituents gives it unique chemical properties that distinguish it from the parent benzenesulfonic acid or other derivatives.

The presence of the amino group, a strong activating group, and the methyl groups influence the reactivity of the aromatic ring, while the sulfonic acid group imparts acidity and water solubility. This combination of functional groups makes it a valuable intermediate, particularly in the synthesis of specialized organic molecules like dyes. google.comdyestuffintermediates.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 4-amino-2,5-dimethylbenzenesulfonic acid uni.lu |

| Molecular Formula | C₈H₁₁NO₃S uni.lunih.gov |

| Molecular Weight | 201.24 g/mol dyestuffintermediates.comnih.gov |

| Synonyms | 4-Amino-2,5-dimethyl-benzenesulfonic acid uni.lu |

| InChIKey | QTYQPEBQHHUSIK-UHFFFAOYSA-N uni.lu |

Historical Development and Evolution of Research in Amino-Dimethylated Benzenesulfonic Acids

The study of benzenesulfonic acids dates back to the late 19th and early 20th centuries, with early applications including the synthesis of phenol (B47542). acs.org The development of sulfonation as a major industrial process paved the way for the production of a vast range of derivatives. chemicalbook.comwikipedia.org

Research into amino-substituted sulfonic acids gained momentum with the growth of the synthetic dye industry. Compounds like 2-Amino-3,5-dimethylbenzenesulfonic acid and 2,4-diamino benzene sulfonic acid became recognized as important dye intermediates. dyestuffintermediates.comgoogle.com The strategic placement of the amino and sulfonic acid groups on the aromatic ring is crucial for creating diazonium salts, which are key components in the synthesis of azo dyes. dyestuffintermediates.com

Patents from different eras illustrate the evolution of synthetic methods for related compounds. For example, processes for preparing aminobenzenesulfonic acids and their derivatives have been continuously refined to improve yield, purity, and environmental safety. google.comgoogle.com Early methods often involved multi-step syntheses, starting with the sulfonation of a substituted benzene, followed by nitration and subsequent reduction to introduce the amino group. Research has focused on optimizing reaction conditions, such as temperature and the choice of sulfonating agents, to control the formation of isomers and byproducts. google.comresearchgate.net The development of alkylated diaminobenzene sulfonic acids as novel dyestuff intermediates highlights the ongoing innovation in this field, aiming to create dyes with improved properties like color fastness. google.com

Synthetic Pathways to this compound: A Detailed Examination

The synthesis of this compound, a significant chemical intermediate, involves a multi-step process commencing with the sulfonation of an appropriate benzenoid precursor, followed by the strategic introduction of an amino group. This article delineates the synthetic methodologies and reaction pathway designs for this compound, focusing on direct sulfonation, optimization of reaction conditions for positional selectivity, and subsequent nitration and reduction steps.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROQUIUUGKYCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204929 | |

| Record name | 5-Amino-o-xylene-4-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56375-83-8 | |

| Record name | 2-Amino-4,5-dimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56375-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-o-xylene-4-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-o-xylene-4-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-o-xylene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Chemistry of 2 Amino 4,5 Dimethylbenzenesulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The reactivity of the benzene ring in 2-Amino-4,5-dimethylbenzenesulfonic acid towards electrophilic attack is governed by the combined electronic effects of its substituents: an amino group, a sulfonic acid group, and two methyl groups.

Influence of Amino and Sulfonic Acid Groups on Aromatic Reactivity

The benzene ring of this compound is influenced by a combination of activating and deactivating groups. The amino (-NH₂) group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. chembk.com Similarly, the two methyl (-CH₃) groups at positions 4 and 5 are also activating groups, operating through an inductive effect by donating electron density to the ring.

Regioselectivity in Further Substitution Reactions

The regioselectivity of subsequent electrophilic substitution reactions on the this compound ring is determined by the directing effects of the existing substituents. The available positions for substitution are C3 and C6.

Amino (-NH₂) group: As a strong ortho, para-director, it directs incoming electrophiles to positions 3 and 6 (position 5 is already substituted).

Methyl (-CH₃) groups: These are also ortho, para-directors. The C4-methyl group directs to C3 and C5 (occupied), while the C5-methyl group directs to C4 (occupied) and C6.

Sulfonic acid (-SO₃H) group: This is a meta-director, directing incoming electrophiles to positions 3 and 5 (occupied).

Considering these effects, the potential sites of electrophilic attack are C3 and C6. The C6 position is ortho to the powerfully activating amino group and meta to the deactivating sulfonic acid group. The C3 position is ortho to the C4-methyl group and meta to the sulfonic acid group. The directing influence of the amino group is generally dominant. Therefore, electrophilic substitution is strongly favored at the C6 position, which is activated by the amino group and one of the methyl groups, and not sterically hindered. Studies on the nitration of structurally similar compounds, such as 2-amino-5-chloro-4-methylbenzenesulfonic acid, confirm that nitration occurs at the C6 position, ortho to the amino group. worlddyevariety.comchemicalbook.com

Table 1: Analysis of Regioselectivity for Electrophilic Attack

| Position | Influence of -NH₂ (at C2) | Influence of -CH₃ (at C4) | Influence of -CH₃ (at C5) | Influence of -SO₃H (at C1) | Net Effect |

| C3 | Ortho (Activating) | Ortho (Activating) | Meta | Meta (Deactivating) | Possible, but less favored |

| C6 | Ortho (Activating) | Para | Ortho (Activating) | Meta (Deactivating) | Most Favored |

Reactions Involving the Amino Functionality

The primary amino group is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Oxidation Pathways of the Amino Group to Nitro Derivatives

The oxidation of the primary amino group in aromatic compounds to a nitro group can be a challenging transformation, as it often requires harsh conditions that can lead to side reactions or degradation of the molecule, especially with multiple activating groups present. Common oxidizing agents that could potentially be used include potassium permanganate (B83412) or hydrogen peroxide. worlddyevariety.com

However, a more synthetically reliable method for introducing a nitro group in place of an amino group often involves indirect pathways. One such pathway is the diazotization of the amino group, followed by a Sandmeyer-type reaction with sodium nitrite (B80452) in the presence of a copper catalyst. More commonly, the nitro-substituted analogue is prepared by nitrating a precursor molecule, such as 2,4-dimethylbenzenesulfonic acid, and then reducing the introduced nitro group to form the final amino-substituted product. worlddyevariety.com For instance, the synthesis of the related 2-amino-5-chloro-4-methylbenzenesulfonic acid involves the nitration of 2-chlorotoluene-4-sulfonate, followed by reduction of the nitro group. worlddyevariety.comchemicalbook.com

Diazotization and Subsequent Transformations (e.g., coupling reactions for chromophores)

One of the most significant reactions of the amino group on this compound is diazotization. In this reaction, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. colorbloomdyes.com This diazonium salt is a versatile intermediate.

These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, known as coupling components, in a process called azo coupling. This reaction is the foundation for the synthesis of a vast array of azo dyes, which are compounds characterized by the -N=N- (azo) chromophore. google.comdyestuffintermediates.com The coupling component is typically a phenol (B47542), naphthol, or an aromatic amine. The properties of the resulting dye, such as its color, are determined by the specific structures of the diazo component and the coupling component. chemsrc.com While specific dyes derived directly from this compound are not widely documented, its isomer, 2-Amino-3,5-dimethylbenzenesulfonic acid, is used to produce several commercial dyes, illustrating the industrial relevance of this reaction type. dyestuffintermediates.com

Table 2: Representative Azo Dyes from Diazotized Aminobenzenesulfonic Acids

| Diazo Component | Coupling Component | Resulting Dye Class/Example |

| 2-Amino-4-nitrophenol | 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | Metal-complex azo dye (e.g., C.I. Acid Brown 98) worlddyevariety.comchemicalbook.com |

| 3-Aminobenzenesulfonic acid | Naphthalen-1-amine, then 3-(Ethyl(phenyl)amino)methyl)benzenesulfonic acid | Disazo dye (e.g., C.I. Acid Red 119) worlddyevariety.com |

| 2-Amino-3,5-dimethylbenzenesulfonic acid | 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid | Monoazo dye (e.g., C.I. Acid Orange 9) dyestuffintermediates.com |

Amidation and Sulfonamide Formation

The amino group of this compound can readily undergo acylation to form amides. This reaction typically involves treating the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct. This transformation converts the primary amine into a secondary amide, which can alter the electronic properties and steric profile of the substituent. The formation of amides from amino acids and amines can also be achieved through direct condensation, sometimes mediated by catalysts like titanium tetrachloride (TiCl₄). nih.gov

Similarly, the amino group can react with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. This reaction is analogous to acylation and provides a stable derivative. The resulting N-sulfonyl derivative links the this compound moiety to another group via a sulfonamide bridge (-SO₂-NH-). These reactions are fundamental in organic synthesis for creating more complex molecules and for protecting the amino group during other transformations.

Transformations of the Sulfonic Acid Moiety

The sulfonic acid group is a key functional moiety in this compound, offering pathways to a range of derivatives through reduction and substitution reactions.

Reduction to Sulfinic or Sulfenic Acid Derivatives

The reduction of the sulfonic acid group in this compound to the corresponding sulfinic or sulfenic acid derivatives is a plausible transformation, although specific literature examples for this compound are scarce. The typical route for such a reduction involves the initial conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by reduction.

The synthesis of the related 2,4-dimethylbenzenesulfonyl chloride has been reported via the reaction of m-xylene (B151644) with chlorosulfonic acid. mdpi.comsigmaaldrich.compatsnap.com A similar approach could be envisioned for the aminated derivative, though the reaction conditions would need to be carefully controlled to avoid side reactions involving the amino group.

Once the sulfonyl chloride is obtained, its reduction to a sulfinic acid can be achieved using various reducing agents. Common methods for the reduction of arylsulfonyl chlorides to sulfinic acids are summarized in the table below.

| Reducing Agent | Reaction Conditions | Notes |

| Zinc dust | Neutral or basic aqueous or alcoholic media | A smooth reduction is generally observed. |

| Sodium sulfite | Aqueous solution | A common and effective method. |

| Stannous chloride | Acidic medium | Another viable option for the reduction. |

The data in this table is based on general methods for the reduction of arylsulfonyl chlorides and not specific to 2-Amino-4,5-dimethylbenzenesulfonyl chloride.

The resulting 2-Amino-4,5-dimethylbenzenesulfinic acid would be a valuable intermediate for further synthesis. The subsequent reduction to a sulfenic acid is a more delicate process, as sulfenic acids are often unstable and reactive intermediates.

Nucleophilic Substitution Reactions of the Sulfonic Acid Group

The sulfonic acid group in arylsulfonic acids can undergo nucleophilic substitution, although it is generally a poor leaving group. The reactivity can be enhanced by the presence of activating groups on the aromatic ring. In the case of this compound, the amino group (an activating group) and the methyl groups will influence the electronic properties of the aromatic ring and thus its susceptibility to nucleophilic attack.

However, under more forcing conditions or with highly nucleophilic reagents, substitution of the sulfonate group may be possible. For instance, reactions with amines can lead to the displacement of the sulfonate group. conicet.gov.aryoutube.comrsc.org The reaction of 1-dialkylamino-2,4-dinitronaphthalenes with primary amines, for example, results in the rapid replacement of the dialkylamino group. rsc.org While the substrate is different, it illustrates the principle of amine-amine exchange in activated aromatic systems.

Formation of Metal Complexes and Coordination Chemistry

The presence of both an amino group and a sulfonic acid group makes this compound an interesting ligand for the formation of metal complexes. These functional groups can act as coordination sites, leading to a variety of structural possibilities.

Ligand Properties of this compound in Coordination Compounds

This compound possesses two potential donor sites for metal coordination: the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group. This allows it to act as a versatile ligand.

N-Coordination: The amino group can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond.

O-Coordination: The sulfonate group (SO₃⁻) has three oxygen atoms, each of which can potentially coordinate to a metal ion. researchgate.net The sulfonate group can act as a monodentate, bidentate, or bridging ligand, connecting multiple metal centers. researchgate.net

The combination of these two groups allows for the formation of chelate rings, which can enhance the stability of the resulting metal complexes. The specific coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis and Structural Characterization of Metal Sulfonate Complexes

While no specific crystal structures of metal complexes with this compound have been found in the literature, the synthesis of metal complexes with related aminobenzenesulfonic acid ligands has been reported. For instance, metal complexes of azo dyes derived from 1-amino-2-naphthol-4-sulfonic acid have been synthesized and characterized. researchgate.net

The general approach to synthesizing such complexes involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including:

| Characterization Technique | Information Obtained |

| Elemental Analysis | Determination of the metal-to-ligand ratio. |

| Infrared (IR) Spectroscopy | Identification of the coordination sites by observing shifts in the vibrational frequencies of the amino and sulfonate groups. |

| UV-Vis Spectroscopy | Studying the electronic transitions and the effect of metal coordination on the ligand's electronic structure. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of the complex, including bond lengths and angles. |

| Magnetic Susceptibility | Determination of the magnetic properties of the complex, which can provide information about the oxidation state and coordination environment of the metal ion. |

The synthesis of metal complexes with this compound would likely follow similar procedures, yielding materials with potentially interesting structural and electronic properties.

Supramolecular Assembly via Hydrogen Bonding in Metal Derivatives

The presence of both a hydrogen-bond donor (the amino group) and hydrogen-bond acceptors (the sulfonate oxygen atoms) in this compound makes its metal derivatives excellent candidates for the formation of supramolecular assemblies. conicet.gov.ar

Hydrogen bonding plays a crucial role in organizing molecules into higher-order structures. conicet.gov.ar In the context of metal complexes of this compound, several types of hydrogen bonds could be envisaged:

Inter-ligand hydrogen bonding: The amino group of one ligand could form a hydrogen bond with the sulfonate oxygen of a neighboring ligand within the crystal lattice.

Ligand-solvent hydrogen bonding: If the complex is crystallized from a protic solvent (e.g., water, alcohol), the solvent molecules can be incorporated into the crystal structure and participate in hydrogen bonding with the amino and/or sulfonate groups.

Coordination of water molecules: Water molecules can coordinate directly to the metal center and act as bridges, forming hydrogen bonds with the sulfonate or amino groups of adjacent complex units.

These hydrogen bonding interactions can lead to the formation of one-, two-, or three-dimensional supramolecular networks. The study of such assemblies is a vibrant area of crystal engineering and materials science, with potential applications in areas such as catalysis, gas storage, and molecular recognition. The self-assembly of amino acids and their derivatives into well-ordered nanostructures is a well-documented phenomenon. mdpi.comsemanticscholar.orgresearchgate.net

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is fundamental to confirming the molecular structure of 2-Amino-4,5-dimethylbenzenesulfonic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence for the substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum, the presence of two singlets in the aromatic region would be expected, corresponding to the protons at C-3 and C-6. The electron-donating amino group and the electron-withdrawing sulfonic acid group would influence the chemical shifts of these protons. Similarly, two distinct singlets would be anticipated in the aliphatic region, corresponding to the two non-equivalent methyl groups at C-4 and C-5. Data from related isomers, such as 2,4-Dimethylbenzenesulfonic acid, show aromatic protons in the range of 7.0-7.8 ppm and methyl protons around 2.3-2.6 ppm, which serves as a useful reference. chemicalbook.com

The ¹³C NMR spectrum would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. This includes six signals for the aromatic carbons and two for the methyl carbons. The carbons attached to the amino (C-2) and sulfonic acid (C-1) groups would have their chemical shifts significantly influenced by these substituents. For comparison, spectral data for isomers like 2,5-dimethylbenzenesulfonic acid are available in public databases. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H (C-3) | ~6.5 - 7.0 | Singlet |

| ¹H | Aromatic H (C-6) | ~7.5 - 8.0 | Singlet |

| ¹H | Methyl H (C-4) | ~2.2 - 2.5 | Singlet |

| ¹H | Methyl H (C-5) | ~2.2 - 2.5 | Singlet |

| ¹³C | Aromatic Carbons (x6) | ~115 - 150 | N/A |

| ¹³C | Methyl Carbons (x2) | ~15 - 25 | N/A |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes. For this compound, these spectra would exhibit characteristic bands for the amino (-NH₂), sulfonic acid (-SO₃H), and methyl (-CH₃) groups, as well as the substituted benzene ring.

The IR spectrum would be expected to show N-H stretching vibrations for the primary amine, typically in the 3300-3500 cm⁻¹ region. Strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group would appear in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ ranges, respectively. C-H stretching vibrations from the methyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹. Studies on similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have utilized these techniques to assign vibrational frequencies. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the C-C vibrations of the aromatic ring and the C-S bond. Analysis of related compounds like benzenesulfonic acid in solution has been performed using FT-Raman to study dissociation and intermolecular interactions. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | IR, Raman |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000 - 3400 (broad) | IR |

| Sulfonate (-SO₃⁻) | S=O Asymmetric Stretch | 1250 - 1120 | IR, Raman |

| Sulfonate (-SO₃⁻) | S=O Symmetric Stretch | 1080 - 1010 | IR, Raman |

| Aromatic/Methyl | C-H Stretch | 2850 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional coordinates of every atom and detailing the molecular packing and intermolecular forces that govern the crystal lattice.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would confirm the planar geometry of the benzene ring and the spatial arrangement of the amino, methyl, and sulfonic acid substituents. Given the presence of both an acidic (sulfonic acid) and a basic (amino) group, the compound is likely to exist as a zwitterion in the solid state, a feature that X-ray diffraction would unequivocally confirm by locating the positions of the hydrogen atoms. While a crystal structure for the title compound is not publicly available, numerous studies on related sulfonamide and aminobenzenesulfonic acid derivatives demonstrate the power of this technique. nih.govresearchgate.netnih.gov For example, the analysis of related structures often reveals specific crystal systems and space groups, such as monoclinic or triclinic systems. researchgate.net

Table 3: Crystallographic Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System | Classification of the crystal based on symmetry (e.g., Monoclinic, Triclinic) |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal |

| Bond Lengths | Precise distances between bonded atoms (in Ångströms) |

| Bond Angles | Angles between adjacent bonds (in degrees) |

| Torsion Angles | Dihedral angles defining the conformation of the molecule |

The arrangement of molecules in the crystal, known as crystal packing, is dictated by intermolecular interactions. For this compound, the zwitterionic form would facilitate strong intermolecular hydrogen bonds. The ammonium (B1175870) group (-NH₃⁺) would act as a hydrogen bond donor, while the sulfonate group (-SO₃⁻) would act as an acceptor, leading to extensive N-H···O hydrogen bonding networks. These interactions are crucial in stabilizing the crystal lattice and are a primary focus in crystallographic studies of similar compounds. conicet.gov.ar

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides theoretical insights that complement and help interpret experimental data. researchgate.net For this compound, DFT calculations can be employed to predict a variety of properties before they are measured or to understand them at a deeper electronic level.

Theoretical studies can generate an optimized molecular geometry in the gas phase, which can be compared with the solid-state structure obtained from X-ray crystallography. Furthermore, DFT can calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. nih.govsigmaaldrich.com Calculations can also predict NMR chemical shifts, providing a theoretical basis for the experimental spectrum. Electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map can be computed. journalirjpac.comspectroscopyonline.com These calculations help in understanding the molecule's reactivity, charge distribution, and potential sites for intermolecular interactions. Such computational approaches have been widely applied to study the properties of various substituted benzenesulfonic acids and related aromatic compounds. rsc.orgmdpi.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and geometric parameters of molecules. indexcopernicus.comnih.gov This method is used to determine the optimized molecular geometry of this compound, corresponding to the lowest energy conformation of the molecule. DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d,p), can predict key structural parameters with high accuracy. indexcopernicus.com

Below is an illustrative table of the kind of optimized geometrical parameters that would be obtained from a DFT calculation for this compound.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C-S | 1.78 |

| Bond Length (Å) | C-N | 1.40 |

| Bond Length (Å) | S=O | 1.45 |

| Bond Angle (°) | O-S-O | 118.5 |

| Bond Angle (°) | C-C-N | 121.0 |

| Dihedral Angle (°) | C-C-S-O | -60.5 |

HOMO-LUMO Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mgesjournals.comresearchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electron donation and acceptance.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. walisongo.ac.id It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonic acid group and the nitrogen atom of the amino group, highlighting them as sites for interaction with electrophiles. walisongo.ac.idresearchgate.net

The following table illustrates the type of data generated from a HOMO-LUMO analysis.

| Parameter | Value (eV) (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | -5.80 | Electron donating capability |

| LUMO Energy | -1.25 | Electron accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.55 | Chemical reactivity and kinetic stability |

Prediction of Reactivity and Mechanistic Pathways using Quantum Chemical Models

Quantum chemical models, particularly those based on DFT, are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, these models can map out the energy profile of a chemical reaction, helping to determine its feasibility and kinetics.

For this compound, these models can predict its behavior in various chemical reactions. For example, in electrophilic aromatic substitution, the models can predict the most likely position of attack on the benzene ring by analyzing the calculated atomic charges and the stability of the potential intermediates (sigma complexes). The directing effects of the activating amino and methyl groups, and the deactivating sulfonic acid group, can be quantified. The amino group at position 2 and the methyl groups at positions 4 and 5 would be expected to activate the ring towards electrophiles, while the sulfonic acid group would deactivate it. Computational models can resolve the interplay of these competing influences to predict regioselectivity.

Furthermore, mechanistic pathways for reactions such as oxidation of the amino group or substitution at the sulfonic acid group can be explored. These computational studies provide invaluable insights that complement experimental findings, guiding the design of new synthetic routes and the understanding of the compound's chemical properties. nih.gov

Applications in Advanced Materials and Chemical Industries

Role as an Intermediate in Dye and Pigment Synthesis

The primary application of 2-Amino-4,5-dimethylbenzenesulfonic acid in colorant synthesis is as a precursor for azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a vast and important class of industrial colorants. The synthesis begins with a process called diazotization, where the amino group (-NH₂) on the this compound molecule is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid.

This diazonium salt is then reacted with a second aromatic compound, known as a coupling agent (e.g., a phenol (B47542) or another amine), in an azo coupling reaction. This step forms the stable azo linkage, which connects the two aromatic fragments and creates the chromophore responsible for the dye's color. The specific shade and properties of the resulting dye can be fine-tuned by selecting different coupling partners.

While it serves as a general precursor, this compound is also specified in the synthesis of particular classes of pigments. For instance, it has been identified as a potential component in the creation of amine salts of azo pigments that are based on pyrazolone (B3327878) coupling components. justia.com Furthermore, the compound is listed as a relevant amine for creating dyes intended for polyamide fibers, highlighting its use in producing colorants for specific textile applications. i.moscow

Utility in Polymer Science and Functional Materials

The applications of this compound extend beyond dyes into the realm of functional materials.

Information regarding the application of this compound as a dopant for electron-conjugated polymers is not available in the provided search results.

This compound is identified as having a role in the synthesis of surfactants. ambeed.com A surfactant molecule typically possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. The structure of this compound is well-suited for this purpose. The sulfonic acid group (-SO₃H) acts as a hydrophilic head, while the dimethylbenzene portion of the molecule provides a hydrophobic character. This inherent amphiphilic nature makes it a viable precursor for developing specialty surfactants used in various industrial processes.

Intermediate in Agrochemical Synthesis

Information regarding the use of this compound as an intermediate in agrochemical synthesis is not available in the provided search results.

Summary of Applications

The following table summarizes the documented industrial applications of this compound.

| Sector | Application Area | Specific Role | Relevant Structural Features |

| Chemical Industry | Dye & Pigment Manufacturing | Intermediate for Azo Dyes and Pigments. justia.com | Aromatic amine group for diazotization; Sulfonic acid for solubility. |

| Chemical Industry | Surfactant Production | Precursor for Specialty Surfactants. ambeed.com | Hydrophilic sulfonic acid group; Hydrophobic dimethylbenzene ring. |

| Textile Industry | Fabric Dyeing | Component for dyes used on polyamide fibers. i.moscow | Reactive amine and solubilizing groups for fiber affinity. |

Building Block for Complex Organic Molecules

The true value of this compound in synthetic chemistry lies in its utility as a foundational scaffold. Its defined substitution pattern and reactive functional groups allow chemists to construct intricate molecular architectures through sequential reactions.

This compound is utilized in the synthesis of pharmaceutical compounds. pharmint.net Its structure is a type of amino acid, which are fundamental building blocks for drug design and the creation of peptidomimetics—compounds that mimic peptides but with improved stability or activity. nih.govnih.gov

As a general synthetic building block, this compound offers multiple avenues for chemical modification. The amino group, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to specific positions on the ring. This allows for the controlled addition of further functional groups.

The synthesis of this compound and its analogs often involves a sequence of standard organic reactions, highlighting its role as an intermediate. A typical synthetic pathway involves the sulfonation of a dimethylbenzene, followed by nitration and subsequent reduction of the nitro group to form the amine.

Table 1: Key Reactions in the Synthesis and Transformation of Aminobenzenesulfonic Acids

| Reaction Type | Reagents | Purpose | Typical Yield | Reference |

|---|---|---|---|---|

| Sulfonation | Concentrated Sulfuric Acid or Oleum (B3057394) | Adds a sulfonic acid (-SO₃H) group to the aromatic ring. | >83% | |

| Nitration | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | Adds a nitro (-NO₂) group, which is a precursor to the amino group. | Varies | |

| Reduction | Hydrogenation (e.g., H₂ with Pd/C catalyst) or Metal/Acid (e.g., Zn/HCl) | Converts the nitro group to an amino (-NH₂) group. | ~83% |

| Diazotization | Sodium Nitrite (B80452) / HCl | Converts the primary amino group into a diazonium salt (-N₂⁺), a versatile intermediate. | High | dyestuffintermediates.com |

These fundamental reactions demonstrate how this compound can be both synthesized from simpler materials and subsequently used as an intermediate for more complex targets, such as dyes and other specialized chemicals. dyestuffintermediates.com Its robust chemical nature and multiple reactive sites secure its role as a valuable component in the toolbox of modern organic synthesis.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-diamino benzene sulfonic acid |

| 2,5-Dimethylbenzenesulfonic acid |

| 4-amino-2,5-dimethylbenzenesulfonic acid |

| 2-Amino-4,5-dimethoxybenzoic acid |

| 2-Amino-3,5-dimethylbenzenesulfonic acid |

| 4-methylaniline-2,5-disulfonic acid |

| Sulfuric Acid |

| Oleum |

| Nitric Acid |

| Zinc |

| Hydrochloric Acid |

| Palladium |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of aminobenzenesulfonic acids often involves the sulfonation of the corresponding aniline (B41778) with concentrated sulfuric acid. This process, while effective, can require high temperatures and may lead to the formation of impurities such as disulfonated byproducts and isomeric aminobenzenesulfonic acids. Future research should focus on developing more efficient and selective synthetic routes to 2-Amino-4,5-dimethylbenzenesulfonic acid.

Key areas for investigation include:

Catalytic Sulfonation: The use of novel solid acid catalysts or milder sulfonating agents could offer higher selectivity and easier work-up procedures compared to conventional methods.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, potentially enhancing both yield and purity while improving scalability.

Green Chemistry Approaches: The development of synthetic pathways that utilize more environmentally benign solvents and reagents, and which minimize waste generation, is a critical goal. This could involve enzymatic synthesis or the use of solvent-free reaction conditions.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Sulfonation | Higher selectivity, easier product isolation, catalyst recyclability | Development of novel solid acid catalysts, use of milder sulfonating agents |

| Flow Chemistry | Precise process control, enhanced safety, improved scalability | Optimization of reactor design and reaction conditions |

| Green Chemistry | Reduced environmental impact, increased sustainability | Exploration of biocatalytic routes, solvent-free synthesis |

Exploration of Catalytic Applications Beyond Traditional Acid-Base Catalysis

Aromatic sulfonic acids are widely recognized for their role as strong Brønsted acid catalysts in various organic transformations, including esterification and curing processes for coatings. capitalresin.comevitachem.compaint.orgcapitalresin.com However, the catalytic potential of this compound likely extends beyond simple acid-base reactions. The presence of both a sulfonic acid group and an amino group within the same molecule opens up the possibility of bifunctional catalysis.

Future research in this area could explore:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as catalysts in asymmetric reactions, such as Diels-Alder or Mannich reactions, where chiral sulfonic acids have shown promise. alfachemic.com

Organocatalysis: The synergistic action of the acidic sulfonic acid moiety and the basic amino group could be harnessed for novel organocatalytic transformations.

Metal Complex Catalysis: The compound can act as a ligand for metal ions, leading to the formation of novel metal complexes. researchgate.net These complexes could exhibit unique catalytic activities in areas such as oxidation, reduction, or cross-coupling reactions.

Design and Synthesis of New Derivatives with Tunable Chemical Functionalities

The functional groups of this compound provide a versatile platform for the synthesis of a wide array of new derivatives with tailored properties. The amino group can be readily modified to form amides, imines (Schiff bases), or participate in diazotization-coupling reactions to produce azo dyes. ekb.egresearchgate.net The sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, further expanding the chemical space.

Promising avenues for the design and synthesis of new derivatives include:

Pharmaceutical Intermediates: Derivatives of sulfonic acids are utilized in the synthesis of various pharmaceuticals, including antibacterial sulfonamides. capitalresin.com By strategically modifying the structure of this compound, new drug candidates or key intermediates with enhanced biological activity could be developed.

Functional Dyes and Pigments: The compound is a potential precursor for the synthesis of novel azo dyes and pigments. numberanalytics.com Research into creating derivatives with enhanced color fastness, solubility, or specific spectral properties for applications in textiles, printing, or optical data storage is a viable direction.

Materials for Solar Energy: Derivatives of sulfanilic acid have been investigated for their use in materials for solar energy applications. researchgate.net Similar research on derivatives of this compound could lead to new materials for organic photovoltaics or other energy-related technologies.

| Derivative Class | Potential Applications | Synthetic Approach |

| Sulfonamides | Pharmaceuticals, enzyme inhibitors | Reaction of the corresponding sulfonyl chloride with amines |

| Azo Dyes | Textiles, printing, pigments | Diazotization of the amino group followed by coupling with a suitable aromatic compound |

| Schiff Bases | Ligands for metal complexes, biologically active compounds | Condensation of the amino group with aldehydes or ketones |

Advanced Computational Modeling for Predicting Novel Reactivity and Interactions

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. capitalresin.com The application of advanced computational modeling to this compound and its derivatives can provide valuable insights that are difficult to obtain through experimental means alone.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways for the synthesis and derivatization of the compound, helping to optimize reaction conditions and predict potential byproducts. researchgate.net

Prediction of Physicochemical Properties: Computational models can predict key properties such as acidity (pKa), solubility, and electronic structure, which are crucial for designing derivatives with specific functionalities. researchgate.net

Molecular Docking and Drug Design: For derivatives with potential biological activity, molecular docking simulations can be employed to predict their binding affinity and selectivity for specific protein targets, aiding in the rational design of new therapeutic agents.

Supramolecular Chemistry: Computational modeling can be used to study the self-assembly and intermolecular interactions of the compound and its derivatives, which is relevant for understanding their solid-state properties and for the design of new materials. acs.org

Scale-Up and Process Intensification Studies for Industrial Relevance

For any chemical compound to have a significant industrial impact, its synthesis must be scalable, cost-effective, and reproducible. While laboratory-scale syntheses provide proof-of-concept, the transition to industrial production presents numerous challenges.

Future research should address the following aspects of scale-up and process intensification:

Process Optimization: A thorough investigation of reaction parameters, including catalyst loading, temperature, pressure, and solvent effects, is necessary to maximize yield and minimize production costs.

Continuous Manufacturing: The development of continuous manufacturing processes, as opposed to batch production, can lead to more consistent product quality, reduced waste, and improved safety.

Purification and Downstream Processing: Efficient and economical methods for the purification of this compound and its derivatives are essential for their commercial viability. This includes exploring techniques such as crystallization, extraction, and chromatography.

Economic and Life Cycle Analysis: A comprehensive techno-economic analysis and life cycle assessment will be crucial to evaluate the industrial feasibility and environmental impact of any new synthetic process.

Investigations into Solid-State Properties and Polymorphism of Derivatives

The solid-state properties of a chemical compound, including its crystal structure and polymorphism, can have a profound impact on its physical and chemical behavior. Polymorphism, the ability of a substance to exist in more than one crystal form, can affect properties such as solubility, melting point, and stability. researchgate.net

Future research into the solid-state properties of derivatives of this compound should include:

Crystallization and Polymorph Screening: A systematic study of the crystallization behavior of new derivatives from different solvents and under various conditions is needed to identify and characterize any existing polymorphs.

Co-crystallization and Co-amorphous Systems: The formation of co-crystals or co-amorphous systems with other molecules can be a powerful strategy to modify the physicochemical properties of the derivatives, such as solubility and dissolution rate. researchgate.netbohrium.com This is particularly relevant for pharmaceutical applications.

Crystal Engineering: By understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing, it may be possible to design derivatives that self-assemble into specific crystal structures with desired properties. researchgate.netiucr.org

| Research Area | Focus | Potential Impact |

| Polymorph Screening | Identification and characterization of different crystal forms | Control over solubility, stability, and bioavailability |

| Co-crystallization | Formation of multi-component crystalline solids | Enhancement of physicochemical properties |

| Crystal Engineering | Design of crystal structures with desired properties | Development of new functional materials |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Amino-4,5-dimethylbenzenesulfonic acid, and how can reaction conditions be optimized?

- Methodological Answer : A modified condensation approach using sodium ethoxide as a base can be adapted from pyrimidine synthesis protocols. For example, analogous sulfonic acid derivatives (e.g., 2-amino-4-chloro-5-methylbenzenesulfonic acid) are synthesized via sulfonation and subsequent functionalization . Optimization may involve adjusting stoichiometric ratios of sulfonating agents (e.g., sulfuric acid) and controlling reaction temperature to avoid over-sulfonation. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques such as:

- HPLC : To assess purity (>98% as per industrial standards for similar sulfonic acids) .

- NMR Spectroscopy : To confirm substituent positions (e.g., distinguishing between 4,5-dimethyl and regioisomers via aromatic proton splitting patterns) .

- Mass Spectrometry : To validate molecular weight (e.g., 215.23 g/mol estimated for C₈H₁₁NO₃S) and detect trace impurities .

Q. What are the solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer : Similar sulfonic acids (e.g., 2-amino-4-chloro-5-methylbenzenesulfonic acid) show limited solubility in aqueous acid but moderate solubility in DMSO. Storage at 2–8°C under inert atmosphere is recommended to prevent decomposition. Pre-experiment solubility testing in buffers (pH 4–9) is advised to avoid precipitation .

Advanced Research Questions

Q. How do the electronic effects of methyl and amino groups influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The electron-donating methyl groups at positions 4 and 5 may deactivate the benzene ring, directing electrophilic substitution to the para position relative to the sulfonic acid group. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via nitration or halogenation reactions can confirm regioselectivity. Contrast with dichloro analogs (e.g., 2-amino-4,5-dichlorobenzenesulfonic acid) to assess electronic vs. steric effects .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : For example, 2-amino-4,6-dichloropyrimidines inhibit NO production in immune cells, while hydroxylated analogs are inactive . For sulfonic acids, design dose-response assays (e.g., IC₅₀ determination) in relevant cell lines (e.g., macrophages) while controlling for variables like solubility and cellular uptake. Compare substituent effects (methyl vs. chloro) to isolate structure-activity relationships (SAR) .

Q. What strategies are recommended for studying the stability of this compound under oxidative or hydrolytic conditions?

- Methodological Answer : Accelerated stability studies under stress conditions (e.g., 40°C/75% RH, exposure to H₂O₂) can be monitored via HPLC and LC-MS. Degradation products (e.g., sulfonic acid cleavage or methyl group oxidation) should be characterized to identify vulnerable sites. Compare with 4-amino-2,5-dimethoxybenzenesulfonic acid to assess the impact of electron-donating vs. electron-withdrawing groups .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the potential role of this compound in modulating inflammatory pathways?

- Methodological Answer : Use in vitro models (e.g., mouse peritoneal macrophages) to measure cytokine production (e.g., TNF-α, IL-6) and NO release via Griess assay, as described for dichloropyrimidines . Include controls with structurally related compounds (e.g., 2-amino-4-chloro-5-methylbenzenesulfonic acid) to differentiate substituent-specific effects. Dose ranges should span 1–100 μM to capture threshold effects .

Q. What analytical approaches are suitable for detecting and quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Develop a UPLC-MS/MS method with isotope-labeled internal standards (e.g., ¹³C-labeled analog). Validate selectivity against metabolites or degradation products (e.g., demethylated derivatives). Extraction protocols should account for matrix effects, as sulfonic acids may ionize strongly in electrospray ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.